Dexloxiglumide

Vue d'ensemble

Description

Dexloxiglumide is a selective cholecystokinin type A (CCKA) receptor antagonist . It is currently in phase III testing by Rottapharm in Europe only, as U.S. trials have been discontinued . As the D-isomer of loxiglumide, it retains all pharmacological properties of loxiglumide but is more potent .

Synthesis Analysis

Dexloxiglumide is rapidly and extensively absorbed after single oral administration in humans with an absolute bioavailability of 48% . The incomplete bioavailability is due to both incomplete absorption and hepatic first-pass effect . Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of dexloxiglumide to produce O-demethyl dexloxi-glumide . This metabolite is further oxidised to dexloxiglumide carboxylic acid .

Molecular Structure Analysis

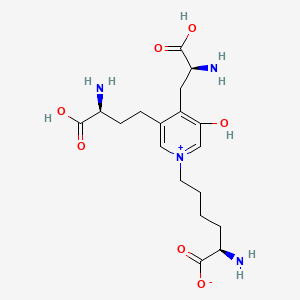

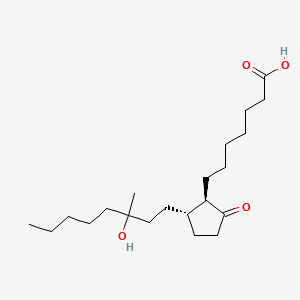

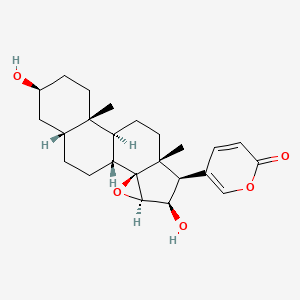

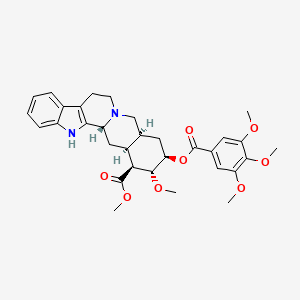

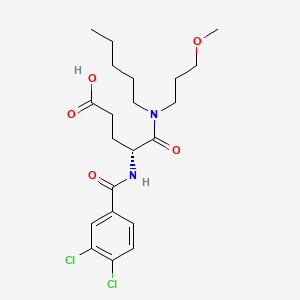

The molecular formula of Dexloxiglumide is C21H30Cl2N2O5 . Its average mass is 461.379 Da and its monoisotopic mass is 460.153168 Da .

Chemical Reactions Analysis

Dexloxiglumide is metabolized by Cytochrome P450 (CYP) 3A4/5 and CYP2C9 to produce O-demethyl dexloxi-glumide . This metabolite is further oxidised to dexloxiglumide carboxylic acid . These two major metabolites account for up to 50% of dexloxiglumide elimination .

Physical And Chemical Properties Analysis

Dexloxiglumide has a molecular weight of 461.4 g/mol . It has a moderate to low volume of distribution in humans . The plasma protein binding of dexloxiglumide is 94-98% .

Applications De Recherche Scientifique

Gastrointestinal Disorders

Dexloxiglumide is a potent and selective cholecystokinin type 1 (CCK 1) receptor antagonist currently under development for a variety of diseases affecting the gastrointestinal tract . These include gastro-oesophageal reflux disease, irritable bowel syndrome (IBS), functional dyspepsia, constipation, and gastric emptying disorders .

Irritable Bowel Syndrome (IBS)

In female patients with constipation-predominant IBS, clinical efficacy has been demonstrated following administration of dexloxiglumide 200mg three times daily . However, in October 2003, following the completion of two phase III clinical studies involving dexloxiglumide in women with constipation-predominant IBS, Forest Laboratories decided to discontinue development of the drug for this indication .

Pharmacokinetics

Dexloxiglumide is rapidly and extensively absorbed after single oral administration in humans with an absolute bioavailability of 48% . The incomplete bioavailability is due to both incomplete absorption and hepatic first-pass effect . Dexloxiglumide pharmacokinetics are dose-independent after both single and repeated oral three-times-daily doses in the dose range 100–400mg .

Interaction with P-glycoprotein (P-gp) and MRP1

Dexloxiglumide is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 . In vitro, dexloxiglumide was moderately modulated by P-gp and MRP1 .

Metabolism

Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of dexloxiglumide to produce O-demethyl dexloxiglumide . This metabolite is further oxidised to dexloxiglumide carboxylic acid .

Excretion

After oral administration of 14 C-dexloxiglumide, radioactivity is mainly excreted in bile and in faeces (74% of dose) with much lower excretion in urine (20% of dose) . Renal excretion of unchanged dexloxiglumide is low (7% of dose in urine and faeces, 1% of dose in urine) and is dose-independent in the dose range 100–400mg .

Mécanisme D'action

Target of Action

Dexloxiglumide is a selective antagonist for the cholecystokinin type A (CCKA) receptor . This receptor plays a crucial role in the gastrointestinal system, influencing various processes such as gastric emptying and intestinal motility .

Mode of Action

As a CCKA antagonist, dexloxiglumide interacts with the CCKA receptors in the gastrointestinal system. It works by blocking the action of cholecystokinin , a hormone that affects gastric emptying and intestinal motility . This interaction results in an increase in gastric emptying and intestinal motility, as well as a modulation of intestinal sensitivity to distension .

Biochemical Pathways

The primary biochemical pathway affected by dexloxiglumide involves the cholecystokinin type A (CCKA) receptor . By antagonizing this receptor, dexloxiglumide can influence the processes of gastric emptying and intestinal motility, which are crucial for the normal functioning of the gastrointestinal system .

Pharmacokinetics

Dexloxiglumide is rapidly and extensively absorbed after single oral administration in humans, with an absolute bioavailability of 48% . The incomplete bioavailability is due to both incomplete absorption and hepatic first-pass effect . Dexloxiglumide’s pharmacokinetics are dose-independent in the dose range of 100–400mg . It is a substrate and a weak inhibitor of P-glycoprotein and multidrug resistance protein 1 . Plasma protein binding of dexloxiglumide is 94-98% . Cytochrome P450 (CYP) 3A4/5 and CYP2C9 have been implicated in the metabolism of dexloxiglumide .

Result of Action

The primary result of dexloxiglumide’s action is an increase in gastric emptying and intestinal motility, as well as a modulation of intestinal sensitivity to distension . This can help alleviate symptoms in conditions such as irritable bowel syndrome and gastroesophageal reflux disease .

Action Environment

The action of dexloxiglumide can be influenced by various environmental factors. For instance, the absorption of dexloxiglumide extends from the jejunum to the colon . Additionally, the drug’s action may be affected by the presence of other substances that interact with the same metabolic enzymes (CYP3A4/5 and CYP2C9) . .

Safety and Hazards

Propriétés

IUPAC Name |

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQZBKQEIFTHFZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152604 | |

| Record name | Dexloxiglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CCKA antagonists target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension. | |

| Record name | Dexloxiglumide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Dexloxiglumide | |

CAS RN |

119817-90-2 | |

| Record name | Dexloxiglumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119817-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexloxiglumide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexloxiglumide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexloxiglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXLOXIGLUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.